Unveiling the Potential of Biotin-PEG9-COOH: A Technical Guide for Researchers
Unveiling the Potential of Biotin-PEG9-COOH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Biotin-PEG9-COOH has emerged as a versatile and powerful tool in a multitude of research applications. This heterobifunctional linker, with its unique combination of a high-affinity biotin (B1667282) moiety, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a reactive carboxylic acid group, offers a robust solution for targeted delivery, bioconjugation, and sensitive detection.
This in-depth technical guide explores the core functionalities of Biotin-PEG9-COOH, providing detailed experimental protocols, quantitative data, and visual workflows to empower its effective implementation in the laboratory.
Core Concepts: The Tripartite Advantage
Biotin-PEG9-COOH is a molecule comprised of three key functional components:
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Biotin: A small vitamin that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. This interaction is one of the strongest known in nature, making it an ideal anchor for a wide range of biological applications.[1][2][3][4]
-
Polyethylene Glycol (PEG) Spacer (9 units): The nine repeating units of ethylene (B1197577) glycol form a hydrophilic, flexible, and biocompatible linker. This PEG chain enhances the water solubility of the molecule, reduces non-specific binding to surfaces and other biomolecules, and minimizes steric hindrance, allowing the terminal biotin and carboxylic acid groups to interact effectively with their respective binding partners.[5][6][]
-
Carboxylic Acid (-COOH): This terminal functional group provides a reactive handle for the covalent attachment of Biotin-PEG9 to a variety of molecules, most commonly those containing primary amine groups (-NH2), through the formation of a stable amide bond.[8][9][10]
Quantitative Data at a Glance
For ease of comparison, the following table summarizes key quantitative data associated with the components and interactions of Biotin-PEG9-COOH.
| Parameter | Value | Notes |
| Biotin-Streptavidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁴ M | This extremely low Kd value signifies an exceptionally strong and stable interaction.[3][4] |
| Biotin-Avidin Interaction | ||
| Dissociation Constant (Kd) | ~10⁻¹⁵ M | Avidin exhibits an even higher affinity for biotin compared to streptavidin.[2][3][4] |
| Physicochemical Properties | ||
| Molecular Weight (Biotin-PEG9-COOH) | Varies by manufacturer | Check the specific product datasheet for the exact molecular weight. |
| Solubility | Soluble in water and many organic solvents like DMSO and DMF.[11][12] | The PEG component significantly enhances aqueous solubility. |
Key Research Applications and Experimental Protocols
Biotin-PEG9-COOH is a valuable reagent in a diverse range of research applications. Detailed methodologies for its use in bioconjugation, targeted drug delivery, and immunoassays are provided below.
Bioconjugation: Labeling Biomolecules with Biotin
The most fundamental application of Biotin-PEG9-COOH is the covalent attachment of a biotin tag to biomolecules such as proteins, peptides, and antibodies. This process, known as biotinylation, is typically achieved by activating the carboxylic acid group to react with primary amines on the target molecule.
This protocol outlines the two-step process of activating the carboxylic acid of Biotin-PEG9-COOH using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, followed by conjugation to a protein.[2][8][9][10][13]
Materials:
-
Biotin-PEG9-COOH
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein to be labeled in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer. A typical starting concentration is 10-50 mM for each.
-
Dissolve Biotin-PEG9-COOH in DMSO or an appropriate organic solvent to create a stock solution.
-
-
Activation of Biotin-PEG9-COOH:
-
In a microcentrifuge tube, combine Biotin-PEG9-COOH with a molar excess of EDC and Sulfo-NHS in Activation Buffer. A common molar ratio is 1:2:5 (Biotin-PEG9-COOH:EDC:Sulfo-NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated Biotin-PEG9-COOH solution to the protein solution. The molar ratio of the biotinylating reagent to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point is a 10- to 20-fold molar excess of the biotin reagent.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization (Optional):
Targeted Drug Delivery
Biotin-PEG9-COOH is instrumental in the development of targeted drug delivery systems.[16][17][18][19] Many cancer cells overexpress biotin receptors (sodium-dependent multivitamin transporter, SMVT) on their surface.[5][17][20] By conjugating a therapeutic agent to Biotin-PEG9-COOH, the resulting complex can be selectively delivered to these cancer cells through receptor-mediated endocytosis.
This protocol describes the surface functionalization of pre-formed nanoparticles (e.g., PLGA nanoparticles) with Biotin-PEG9-COOH for targeted drug delivery.
Materials:
-
Drug-loaded nanoparticles with surface amine groups
-
Biotin-PEG9-COOH
-
EDC and Sulfo-NHS
-
Activation Buffer (e.g., MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Buffer (e.g., Tris-HCl or Glycine)
-
Centrifugation tubes and centrifuge
-
Cell culture reagents for in vitro testing
Procedure:
-
Activation of Biotin-PEG9-COOH:
-
Activate the carboxylic acid group of Biotin-PEG9-COOH with EDC and Sulfo-NHS as described in the bioconjugation protocol (Section 1).
-
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in the Coupling Buffer.
-
Add the activated Biotin-PEG9-COOH solution to the nanoparticle suspension. The ratio of the biotin linker to the nanoparticles should be optimized to achieve the desired surface density.
-
Incubate the reaction for 2-4 hours at room temperature with gentle agitation.
-
-
Quenching and Washing:
-
Add the Quenching Buffer to stop the reaction.
-
Wash the nanoparticles to remove unreacted reagents. This is typically done by repeated cycles of centrifugation and resuspension in a fresh buffer.
-
-
Characterization:
-
In Vitro Cellular Uptake Studies:
-
Incubate the biotin-PEGylated nanoparticles with cancer cells that overexpress the biotin receptor (e.g., HeLa, A549) and a control cell line with low receptor expression.[6][23]
-
Visualize and quantify the cellular uptake of the nanoparticles using techniques such as fluorescence microscopy (if the drug or a dye is fluorescent) or flow cytometry.
-
Immunoassays: Enhancing Detection Sensitivity
The high-affinity interaction between biotin and streptavidin is widely exploited in various immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, to amplify the detection signal.[24][25][26] Biotin-PEG9-COOH can be used to label detection antibodies, which are then recognized by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
This protocol outlines a general procedure for a sandwich ELISA using a biotinylated detection antibody.
Materials:
-
Capture antibody
-
Biotinylated detection antibody (prepared as in Section 1)
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Antigen standard and samples
-
ELISA plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of an ELISA plate with the capture antibody diluted in Coating Buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with Wash Buffer.
-
Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Sample/Standard Incubation:
-
Wash the plate.
-
Add the antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add the biotinylated detection antibody diluted in Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add the streptavidin-HRP conjugate diluted in Blocking Buffer to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Signal Development:
-
Wash the plate thoroughly.
-
Add the substrate solution to each well and incubate in the dark until a color develops.
-
-
Stopping and Reading:
-
Add the Stop Solution to each well.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Conclusion
Biotin-PEG9-COOH is a highly valuable and adaptable tool for researchers across various disciplines. Its unique tripartite structure enables robust bioconjugation, targeted drug delivery, and enhanced sensitivity in immunoassays. By understanding the fundamental principles and applying the detailed protocols provided in this guide, researchers can effectively harness the power of Biotin-PEG9-COOH to advance their scientific discoveries.
References
- 1. Studying the Localization, Surface Stability and Endocytosis of Neurotransmitter Receptors by Antibody Labeling and Biotinylation Approaches - The Dynamic Synapse - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. electrochemsci.org [electrochemsci.org]
- 11. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A novel method for identifying PEGylation sites of protein using biotinylated PEG derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. updates.reinste.com [updates.reinste.com]
- 17. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Biotin-guided anticancer drug delivery with acidity-triggered drug release - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Controlled surface functionalization of silica nanospheres by covalent conjugation reactions and preparation of high density streptavidin nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. biospes.com [biospes.com]
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- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
